Pulmonary Function Improvement: Ambroxol vs. Bromhexine in Chronic Obstructive Bronchitis
In a double-blind clinical trial of 30 patients with chronic obstructive bronchitis, ambroxol demonstrated a statistically significant improvement in pulmonary function parameters compared to its prodrug, bromhexine. Bromhexine showed no significant change, while ambroxol reduced mean bronchial flow resistance by 25% and improved forced expiratory volume by 14% [1].
| Evidence Dimension | Mean Bronchial Flow Resistance Reduction |
|---|---|
| Target Compound Data | 25% reduction (p<0.05) |
| Comparator Or Baseline | Bromhexine (no change) |
| Quantified Difference | Absolute reduction of 25% vs. baseline; significant vs. comparator's no change |
| Conditions | Randomized, double-blind study in 30 patients with chronic obstructive bronchitis over 4 weeks. Ambroxol dose: 45 mg/day; Bromhexine dose: 36 mg/day. |
Why This Matters
This direct clinical evidence confirms that ambroxol provides a superior bronchodilatory effect compared to its prodrug, making it the preferred active agent for improving airflow obstruction in respiratory research and clinical practice.
- [1] Wiessmann, K. J., et al. (1978). [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)]. Arzneimittelforschung, 28(5a), 912-915. PMID: 373777. Bromhexine was not associated with a change in lung function parameters. Ambroxol was associated with a 25% reduction of the average bronchial flow resistance. The forced expiratory volume improved over the period on the average by 14%. View Source
